molecular formula C14H15N3O3S2 B10869581 N-(2,4-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

N-(2,4-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B10869581
M. Wt: 337.4 g/mol
InChI Key: FFPICOIDDVBDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide typically involves multiple steps:

    Formation of the Thienylcarbonyl Intermediate: This step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride.

    Coupling with Hydrazinecarbothioamide: The thiophene-2-carbonyl chloride is then reacted with hydrazinecarbothioamide under controlled conditions to form the desired product.

    Introduction of the Dimethoxyphenyl Group: The final step involves the reaction of the intermediate with 2,4-dimethoxyaniline to introduce the dimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethoxyphenyl)-2-(2-furylcarbonyl)-1-hydrazinecarbothioamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2,4-Dimethoxyphenyl)-2-(2-pyridylcarbonyl)-1-hydrazinecarbothioamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2,4-Dimethoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is unique due to the presence of both the dimethoxyphenyl and thienylcarbonyl groups, which confer specific chemical properties and potential biological activities that are distinct from its analogs.

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonylamino)thiourea

InChI

InChI=1S/C14H15N3O3S2/c1-19-9-5-6-10(11(8-9)20-2)15-14(21)17-16-13(18)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,18)(H2,15,17,21)

InChI Key

FFPICOIDDVBDCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.